molecular formula C12H9ClFN5 B118496 Arprinocid CAS No. 55779-18-5

Arprinocid

Cat. No. B118496
CAS RN: 55779-18-5
M. Wt: 277.68 g/mol
InChI Key: NAPNOSFRRMHNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423219

Procedure details

In formamide (60 ml) was suspended 4-amino-6-(2-chloro-6-fluorobenzyl)amino-5-phenylazopyrimidine (1.07 g, 3 mmols). To the suspension was added portionwise sodium dithionite (3.28 g, 15 mmols; purity 80%) with stirring at 120°-130° C. After stirring at the same temperature for 30 minutes, the mixture was stirred at 140°-150° C. for another 1 hour. The reaction mixture was concentrated to dryness under reduced pressure, the residue washed with ether (2×30 ml), and water (50 ml) added. After ice-cooling, the insoluble matter was collected by filtration and washed. This product was put in 2 N NaOH (10 ml) and the mixture was stirred at room temperature for 30 minutes. The insoluble matter was collected by filtration, dissolved in chloroform, and purified by silica gel column chromatography [100 g, eluent: chloroform and, then, chloroformmethanol (19:1)]. Recrystallization from ethanol gave 6-amino-9-(2-chloro-6-fluorobenzyl)purine as colorless crystals (350 mg, yield 42%), m.p. 249°-250° C.
Name
4-amino-6-(2-chloro-6-fluorobenzyl)amino-5-phenylazopyrimidine
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](C2C=CC=CC=2)=[C:6]([NH:14][CH2:15][C:16]2[C:21]([F:22])=[CH:20][CH:19]=[CH:18][C:17]=2[Cl:23])[N:5]=[C:4](N=NC2N=CC=CN=2)[N:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH:40]([NH2:42])=O>>[NH2:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]2[C:7]=1[N:42]=[CH:40][N:14]2[CH2:15][C:16]1[C:21]([F:22])=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:23] |f:1.2.3|

Inputs

Step One
Name
4-amino-6-(2-chloro-6-fluorobenzyl)amino-5-phenylazopyrimidine
Quantity
1.07 g
Type
reactant
Smiles
NC1=NC(=NC(=C1C1=CC=CC=C1)NCC1=C(C=CC=C1F)Cl)N=NC1=NC=CC=N1
Step Two
Name
Quantity
3.28 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 120°-130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 140°-150° C. for another 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
the residue washed with ether (2×30 ml), and water (50 ml)
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
FILTRATION
Type
FILTRATION
Details
the insoluble matter was collected by filtration
WASH
Type
WASH
Details
washed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The insoluble matter was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography [100 g, eluent
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C2N=CN(C2=NC=N1)CC1=C(C=CC=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.